molecular formula C8H9NO3 B2465609 methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1198-75-0

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2465609
CAS No.: 1198-75-0
M. Wt: 167.164
InChI Key: DJOREUNKCJRSPG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H9NO3. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Properties

IUPAC Name

methyl 5-formyl-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOREUNKCJRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with formaldehyde and a methyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate has the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of 167.16 g/mol. Its structure features a pyrrole ring with a formyl group and a carboxylate ester, which are critical for its reactivity and biological activity.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Organic Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds .

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential use as a pharmacophore in drug development due to its structural properties that may influence biological activity .

Biological Research

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including drug-resistant variants like Mycobacterium tuberculosis .
  • Anticancer Potential : Preliminary research indicates that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

Industrial Applications

  • Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its chemical properties that facilitate color development .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. For instance, compounds derived from it have been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic applications .

Anticancer Activity

Research highlights the anticancer potential of this compound derivatives. Structure-activity relationship studies suggest that modifications to the pyrrole ring can enhance anticancer activity while minimizing cytotoxic effects .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

StudyFocusFindings
Hublikar et al. (2019)Antimicrobial ActivitySynthesized novel pyrrole derivatives exhibiting strong antibacterial and antifungal activity attributed to the heterocyclic structure .
MDPI Study (2023)Physiological ActivitiesExplored pyrrole derivatives' origins from natural sources, emphasizing their potential health benefits and biological activities .

Biological Activity

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (MFMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by diverse sources.

Chemical Structure and Properties

MFMP has a molecular formula of C7_7H7_7N\O3_3 and a molecular weight of 167.16 g/mol. Its structure features a pyrrole ring with a formyl group and a carboxylate ester, which are critical for its biological activity.

The precise mode of action for MFMP remains largely unexplored. However, it is hypothesized that it may interact with biological targets through various mechanisms such as:

  • Covalent bonding : Potential formation of covalent bonds with target proteins.
  • Non-covalent interactions : Involvement in hydrogen bonding, electrostatic interactions, or van der Waals forces.

These interactions could influence various biochemical pathways, particularly those related to pyrrole metabolism.

Antimicrobial Activity

Recent studies have indicated that MFMP exhibits antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, including drug-resistant variants. For instance, research on pyrrole derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that compounds with similar structures may also possess significant antimicrobial activity .

Anticancer Potential

The anticancer potential of MFMP is another area of interest. Preliminary studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrole ring can enhance anti-cancer activity while reducing cytotoxicity .

Pharmacokinetics

Understanding the pharmacokinetics of MFMP is essential for evaluating its therapeutic potential. Key factors include:

  • Absorption : The bioavailability of MFMP can be influenced by its chemical structure and interaction with biological membranes.
  • Metabolism : The metabolic pathways for MFMP are yet to be fully characterized, but it may undergo phase I and II metabolic reactions similar to other pyrrole derivatives.
  • Excretion : The elimination routes for MFMP are not well-documented, necessitating further research.

Research Applications

MFMP has several applications in scientific research:

  • Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and heterocyclic compounds.
  • Medicinal Chemistry : Investigated for its potential use in drug development as a pharmacophore .
  • Industrial Uses : Utilized in producing dyes and pigments due to its chemical properties.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Pyrrole DerivativesHigh yields obtained in synthesizing various pyrrole compounds; potential applications in drug design.
Anti-TB ActivityIdentified novel inhibitors targeting MmpL3; some compounds showed MIC < 0.016 μg/mL against Mycobacterium tuberculosis.
Physiological ActivitiesExplored the origins and activities of pyrrole derivatives; indicated potential health benefits linked to their structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate?

  • Methodological Answer : A common approach involves formylation of pyrrole precursors. For example, pyrrole-2-carboxaldehyde derivatives can undergo Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position. Subsequent esterification or methylation steps (e.g., using methyl iodide) yield the target compound. Alternative routes may use Maillard reaction intermediates, as demonstrated in studies synthesizing structurally related 2-formylpyrroles .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-oxidation. Stabilizing agents like BHT (butylated hydroxytoluene) may be required to prevent degradation of reactive intermediates .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies the formyl proton (δ ~9.5–10.0 ppm) and methyl ester (δ ~3.7–3.9 ppm). 13^{13}C NMR confirms the carbonyl carbons (ester: ~165–170 ppm; formyl: ~180–185 ppm).
  • FTIR : Strong absorption bands for C=O (ester: ~1700–1750 cm1^{-1}; formyl: ~1650–1700 cm1^{-1}).
  • HRMS : Provides exact mass verification (e.g., calculated for C9_9H11_{11}NO3_3: 181.0739 g/mol) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizers or moisture. For spills, use inert absorbents (e.g., vermiculite) and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SCXRD analysis reveals planarity of the pyrrole ring and hydrogen-bonding networks. For example, in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (a structural analog), intramolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard practices .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models correlate with reactivity trends, such as nucleophilic attack at the formyl group. Basis set superposition error (BSSE) corrections ensure accuracy in hydrogen-bonding studies .

Q. How can synthetic byproducts (e.g., decarboxylated or dimerized species) be identified and mitigated?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to detect dimers (e.g., via m/z peaks corresponding to [2M+H]+ ions).
  • Mitigation Strategies : Optimize reaction stoichiometry (e.g., controlled addition of formylating agents) and employ scavengers (e.g., molecular sieves) to absorb excess reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. What bioactivity insights can be inferred from structurally related 2-formylpyrrole derivatives?

  • Methodological Answer : Analogues like 5-(hydroxymethyl)pyrrole-2-carboxaldehyde exhibit antimicrobial and antitumor activity. Structure-activity relationship (SAR) studies suggest the formyl group enhances electrophilic reactivity, enabling covalent binding to biological targets. In vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (PDB: 5M1) validate these hypotheses .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports yields >60% for formylation reactions, while notes lower yields (~46%) due to steric hindrance. Resolution: Use microwave-assisted synthesis to enhance reaction efficiency.
  • Stabilization Methods : recommends BHT for stabilizing furan derivatives, but its efficacy for pyrroles is unverified. Resolution: Conduct stability tests under accelerated degradation conditions (40°C/75% RH) .

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